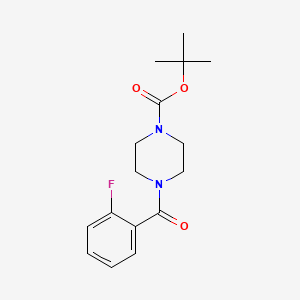
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H21FN2O3 . It has a molecular weight of 308.35 . The compound is a white to yellow solid and is stored at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 308.35Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. These compounds are typically synthesized through condensation reactions and are characterized using spectroscopic methods like LCMS, NMR, and IR, along with X-ray diffraction studies. For example, Sanjeevarayappa et al. (2015) synthesized a similar compound and characterized it using LCMS, NMR, and X-ray diffraction, highlighting its crystal structure and molecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Evaluation
These compounds have been evaluated for their biological activities, such as antibacterial and anthelmintic properties. For instance, the compound synthesized by Sanjeevarayappa et al. (2015) exhibited moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Applications in Anticorrosive Studies
Some derivatives of this compound have been investigated for their anticorrosive properties. Praveen et al. (2021) studied a novel heterocyclic compound for its anticorrosive activity on carbon steel in acidic environments, demonstrating its potential as a corrosion inhibitor (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Molecular Structure Analysis
Detailed analysis of the molecular structure of these compounds is crucial in understanding their potential applications. Studies like that by Gumireddy et al. (2021) focus on the crystal structure of similar piperazine derivatives, providing insights into their chemical properties and potential applications (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Properties
IUPAC Name |
tert-butyl 4-(2-fluorobenzoyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)17/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDOYLDOBIHDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2,6-Dimethylmorpholin-4-yl){5-[(2-methylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B2799176.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-chloro-4-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2799180.png)

![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)

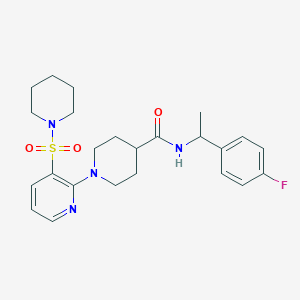

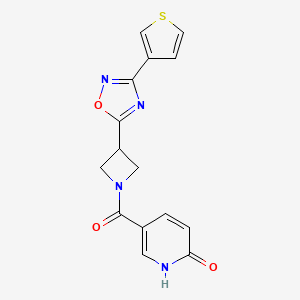
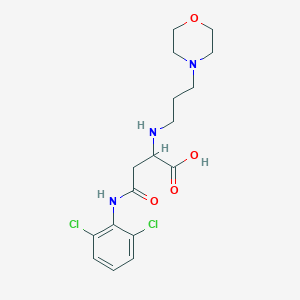

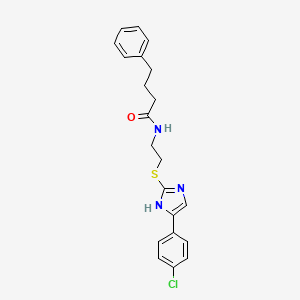
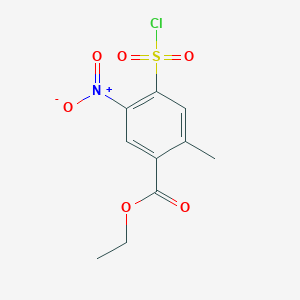
![1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperazine](/img/structure/B2799196.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)
